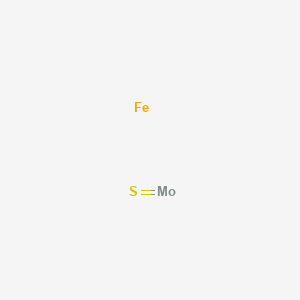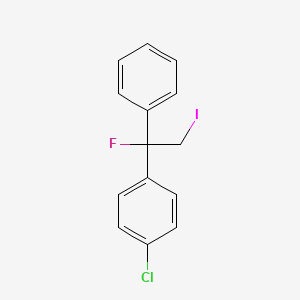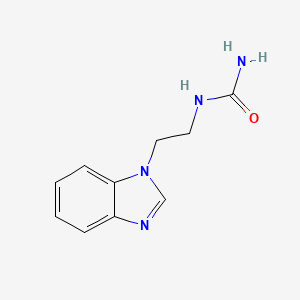
Iron--sulfanylidenemolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron–sulfanylidenemolybdenum (1/1) is a compound that combines iron and molybdenum with a sulfanylidenemolybdenum ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iron–sulfanylidenemolybdenum (1/1) typically involves the reaction of iron salts with molybdenum-containing ligands under controlled conditions. One common method includes the use of iron(II) chloride and ammonium tetrathiomolybdate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Iron–sulfanylidenemolybdenum (1/1) may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Iron–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use phosphine ligands under inert conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and molybdenum(VI) species, while reduction can produce iron(0) and molybdenum(IV) species.
Wissenschaftliche Forschungsanwendungen
Iron–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydrodesulfurization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as high-strength alloys and corrosion-resistant coatings.
Wirkmechanismus
The mechanism of action of Iron–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets through its iron and molybdenum centers. These interactions often involve electron transfer processes, where the compound can donate or accept electrons, facilitating various chemical transformations. The sulfanylidenemolybdenum ligand plays a crucial role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Iron–carbonylmolybdenum (1/1): Similar in structure but with a carbonyl ligand instead of sulfanylidenemolybdenum.
Iron–nitrosylmolybdenum (1/1): Contains a nitrosyl ligand, offering different reactivity and applications.
Iron–phosphanylmolybdenum (1/1): Features a phosphanyl ligand, used in different catalytic processes.
Uniqueness: Iron–sulfanylidenemolybdenum (1/1) is unique due to its specific ligand, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties.
Eigenschaften
CAS-Nummer |
59787-36-9 |
|---|---|
Molekularformel |
FeMoS |
Molekulargewicht |
183.86 g/mol |
IUPAC-Name |
iron;sulfanylidenemolybdenum |
InChI |
InChI=1S/Fe.Mo.S |
InChI-Schlüssel |
ADULOCGXJMPDRK-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Mo].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)


![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)


